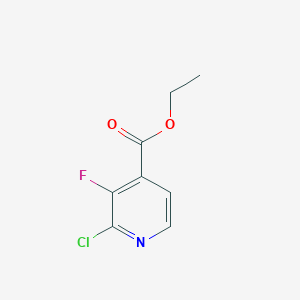

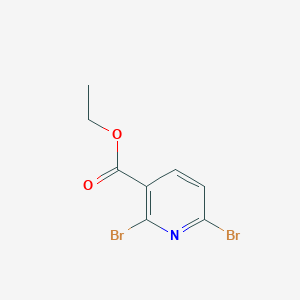

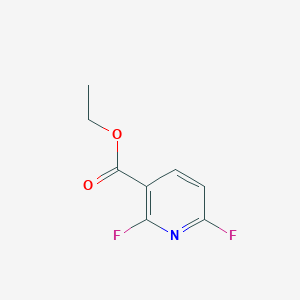

Ethyl 2,6-difluoronicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

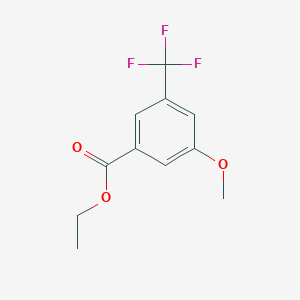

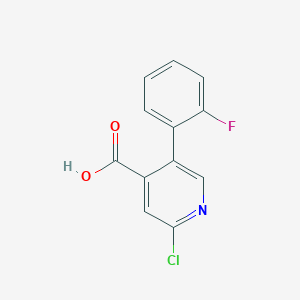

Ethyl 2,6-difluoronicotinate is a chemical compound with the molecular formula C8H7F2NO2 . It has an average mass of 187.143 Da and a monoisotopic mass of 187.044479 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Aplicaciones Científicas De Investigación

Ethyl Ethyl 2,6-difluoronicotinatenicotinate is widely used in the synthesis of organic compounds and materials for scientific research. It is used in the synthesis of a variety of compounds, including difluorinated pyridines, difluorinated quinolines, difluorinated quinazolines, and difluorinated indoles. It is also used in the synthesis of polymers, such as poly(Ethyl 2,6-difluoronicotinatenicotinyl ethyl ether) (PDEFE). Furthermore, it is used in the synthesis of a variety of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of ethyl Ethyl 2,6-difluoronicotinatenicotinate is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which helps to stabilize the transition state of the reaction. It is also believed that the compound may act as a catalyst for certain reactions, as it has been observed to increase the reaction rate of certain reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of ethyl Ethyl 2,6-difluoronicotinatenicotinate are not well understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds, as well as some effect on the absorption and excretion of certain compounds. Additionally, the compound may have some effect on the regulation of certain enzymes and hormones.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using ethyl Ethyl 2,6-difluoronicotinatenicotinate in laboratory experiments include its low cost and availability, as well as its stability and ease of handling. Additionally, the compound is non-toxic and has a low vapor pressure, which makes it suitable for use in a variety of laboratory applications. The main limitation of using ethyl Ethyl 2,6-difluoronicotinatenicotinate in laboratory experiments is its lack of solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

The future directions for ethyl Ethyl 2,6-difluoronicotinatenicotinate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into the synthesis of polymers and other materials using ethyl Ethyl 2,6-difluoronicotinatenicotinate may lead to the development of new materials with improved properties. Finally, further research into the solubility of ethyl Ethyl 2,6-difluoronicotinatenicotinate in water may lead to the development of new applications for the compound.

Métodos De Síntesis

The synthesis of ethyl Ethyl 2,6-difluoronicotinatenicotinate is typically achieved through the reaction of ethyl 2-fluoropyridine-3-carboxylate with sodium hydroxide in methanol. This reaction produces ethyl Ethyl 2,6-difluoronicotinatenicotinate and sodium fluoride as by-products. The reaction is typically carried out at a temperature of 70 °C and a pressure of 1 bar.

Safety and Hazards

Ethyl 2,6-difluoronicotinate is considered to be potentially hazardous. It has a GHS07 pictogram, and the signal word for it is "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do so. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 2,6-difluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOMLDPEQNKUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)